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Cat. No.: B607603

Introduction

Gastrazole is a proton pump inhibitor (PPI) designed for the treatment of acid-related
gastrointestinal disorders.[1][2] Like other drugs in its class, such as omeprazole and
rabeprazole, Gastrazole's therapeutic effect stems from its ability to reduce the secretion of
gastric acid.[3][4] It is indicated for conditions including gastroesophageal reflux disease
(GERD), erosive esophagitis (EE), and peptic ulcers.[1][3] The primary mechanism of action
involves the irreversible inhibition of the hydrogen-potassium adenosine triphosphatase (H+/K+
ATPase) enzyme system, also known as the proton pump, located on the secretory surface of
gastric parietal cells.[5] This action effectively suppresses both basal and stimulated gastric
acid secretion.[5]

These application notes provide a comprehensive overview of the experimental design and
protocols for conducting Phase I, II, and 11l clinical trials for Gastrazole. The protocols are
designed in accordance with FDA guidelines for the development of drugs targeting GERD and
related conditions.[6][7][8]

Mechanism of Action and Signaling Pathway

Gastrazole is a prodrug that, once in the acidic environment of the parietal cell canaliculus, is
converted to its active form.[9] This active metabolite then forms a covalent disulfide bond with
cysteine residues on the H+/K+ ATPase enzyme, leading to its irreversible inactivation.[9] This
inhibition is the final step in the pathway of gastric acid secretion, thereby providing potent and
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sustained acid suppression. The restoration of acid secretion is dependent on the synthesis of
new proton pump enzymes.[9]
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Caption: Signaling pathway for gastric acid secretion and Gastrazole's point of inhibition.

Clinical Trial Workflow Overview

The clinical development of Gastrazole follows a structured, multi-phase process. It begins
with Phase | trials in healthy volunteers to assess safety and pharmacokinetics. Phase Il trials
then evaluate efficacy and determine the optimal dose in patients with the target disease.
Finally, large-scale Phase lll trials confirm these findings against standard treatments, providing
the definitive data required for regulatory approval.[6][10]
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Caption: Overall workflow for the clinical development and approval of Gastrazole.

Phase | Clinical Trial Protocol
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3.1. Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of single and multiple ascending doses of Gastrazole in healthy adult
volunteers.

3.2. Study Design: A randomized, double-blind, placebo-controlled, single and multiple
ascending dose study.

3.3. Participant Criteria:

« Inclusion: Healthy male and female subjects, aged 18-55 years; Body Mass Index (BMI) of
18.5-30.0 kg/m 2.

» Exclusion: History of significant gastrointestinal disease; use of acid-reducing medications
within 2 weeks of dosing; positive test for Helicobacter pylori.[6]

3.4. Methodology:

e Single Ascending Dose (SAD): Sequential cohorts will receive a single oral dose of
Gastrazole (e.g., 10 mg, 20 mg, 40 mg, 80 mg) or placebo.

e Multiple Ascending Dose (MAD): Sequential cohorts will receive a daily oral dose of
Gastrazole (e.g., 20 mg, 40 mg, 60 mg) or placebo for 7 consecutive days.

o Safety Assessments: Monitoring of adverse events (AES), vital signs, 12-lead
electrocardiograms (ECGs), and clinical laboratory tests.[11]

o PK Assessments: Serial blood samples collected at predefined time points to determine
plasma concentrations of Gastrazole.[12]

e PD Assessments: 24-hour intragastric pH monitoring to assess the degree and duration of
acid suppression.[13]

3.5. Data Presentation:

Table 1: Summary of Pharmacokinetic Parameters (Single Ascending Dose)
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AUCo-t
Dose Group Cmax (ng/mL) Tmax (hr) ta/2 (hr)
(ng-hr/mL)
10 mg 450 + 110 20+0.5 1800 * 450 1.2+0.3
20 mg 950 + 230 2.1+£0.6 4100 = 980 1.3x04
40 mg 2100 = 550 19+£05 9200 + 2100 1.3£0.3
80 mg 4500 + 1200 2007 20500 + 5300 1.4+£05

Data presented as mean + SD.

Table 2: Summary of Pharmacodynamic Parameters (Day 7, Multiple Ascending Dose)

Dose Group Mean 24-hr Gastric pH % Time Gastric pH > 4
Placebo 1.8+0.4 125

20 mg QD 3.9+0.8 58 + 10

40 mg QD 4.8+0.9 75+8

60 mg QD 55+0.7 886

Data presented as mean + SD.

Phase Il Clinical Trial Protocol

4.1. Objective: To evaluate the efficacy and safety of different doses of Gastrazole compared
to placebo for the healing of erosive esophagitis (EE) and to select the optimal dose for Phase

Il trials.

4.2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-

ranging study.
4.3. Participant Criteria:

* Inclusion: Adults aged 18-75 years with endoscopically confirmed EE (Los Angeles [LA]
Classification Grades A-D).[14]
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» Exclusion: History of gastric surgery; Zollinger-Ellison syndrome; contraindication to

endoscopy.[6]

4.4. Methodology:

o Treatment Arms: Patients randomized to receive Gastrazole (20 mg, 40 mg, or 60 mg once

daily), or placebo for 8 weeks.

e Primary Efficacy Endpoint: Proportion of patients with complete healing of EE at Week 8,

confirmed by endoscopy.[6]

e Secondary Efficacy Endpoints: Proportion of patients with healing at Week 4; percentage of

heartburn-free days; symptom resolution.

o Safety Assessments: Comprehensive monitoring of AEs, laboratory parameters, and vital

signs.

4.5. Data Presentation:

Table 3: Endoscopic Healing Rates of Erosive Esophagitis at Week 8

Treatment . Number Healing Rate p-value vs.
Group Healed (%) Placebo
Placebo 50 8 16.0 -
Gastrazole 20

52 41 78.8 <0.001
mg
Gastrazole 40

51 46 90.2 <0.001

mg

| Gastrazole 60 mg | 49 | 45| 91.8 | <0.001 |

Table 4. Mean Percentage of 24-Hour Heartburn-Free Days (Weeks 1-8)
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Mean % Heartburn-Free

Treatment Group Standard Deviation
Days

Placebo 25.4 15.2

Gastrazole 20 mg 65.8 20.1

Gastrazole 40 mg 78.2 18.5

| Gastrazole 60 mg | 81.5|17.9 |

Phase Ill Clinical Trial Protocol

5.1. Objective: To confirm the efficacy and safety of the selected dose of Gastrazole (e.g., 40
mg) compared to an active comparator (e.g., Esomeprazole 40 mg) for the healing of erosive
esophagitis.[15]

5.2. Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority
trial.[14][15]

5.3. Participant Criteria:

e Inclusion: Adults aged 18-75 years with endoscopically confirmed EE (LA Grades A-D).[14]
e Exclusion: Known hypersensitivity to PPIs; refractory GERD.

5.4. Methodology:

o Treatment Arms: Patients randomized to receive Gastrazole 40 mg or Esomeprazole 40 mg
once daily for up to 8 weeks.

e Primary Efficacy Endpoint: Cumulative healing rate of EE at Week 8. The trial will aim to
demonstrate that Gastrazole is non-inferior to the active comparator.[15]

o Secondary Efficacy Endpoints: Healing rate at Week 4; sustained symptom relief; quality of
life assessments.
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o Safety Assessments: Long-term safety profile assessed through monitoring of AEs, with
particular attention to known risks associated with long-term PPI use such as bone fractures
and infections.[16][17]

5.5. Data Presentation:

Table 5: Primary Efficacy Endpoint - Cumulative Healing Rate at Week 8

. Treatment Non-
Treatment Healed Healing . L.
N ) Difference Inferiority
Group Patients Rate (%) .
(95% Cl) Margin

Gastrazole 1.5% (-2.5%,

350 322 92.0 -10%
40 mg 5.5%)
Esomeprazol

352 318 90.5
e 40 mg

Cl = Confidence Interval

Table 6: Summary of Treatment-Emergent Adverse Events (TEAES) Occurring in >2% of

Patients

Esomeprazole 40 mg
Adverse Event Gastrazole 40 mg (N=350)

(N=352)

n (%) n (%)

Headache 18 (5.1) 20 (5.7)
Diarrhea 12 (3.4) 15 (4.3)
Nausea 10 (2.9) 8 (2.3)

| Abdominal Pain | 9 (2.6) | 11 (3.1) |

Detailed Experimental Protocols
Protocol: Pharmacokinetic (PK) Analysis
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o Sample Collection: Collect whole blood (approx. 3 mL) into K2EDTA tubes at pre-dose and at
0.5,1,15,2,3,4,6, 8, 12, and 24 hours post-dose.

o Sample Processing: Centrifuge blood samples at 1500 x g for 10 minutes at 4°C within 30
minutes of collection. Harvest plasma and store at -80°C until analysis.

o Bioanalytical Method: Quantify Gastrazole concentrations in plasma using a validated Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

» Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental
analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol: 24-Hour Intragastric pH Monitoring

» Equipment Preparation: Calibrate the pH monitoring system with standard buffer solutions
(pH 1.07 and 7.01) prior to use.

o Catheter Placement: After an overnight fast, a thin, flexible pH catheter is passed
transnasally into the esophagus and positioned in the stomach, approximately 10 cm below
the lower esophageal sphincter.

o Data Recording: The catheter is connected to a portable data logger that records pH values
continuously for 24 hours. Patients are instructed to maintain a diary of meals, sleep periods,
and symptoms.[18]

o Data Analysis: Analyze the recorded data to calculate key PD metrics, including mean 24-
hour pH, percentage of time with intragastric pH > 4, and nocturnal acid breakthrough.[13]

Protocol: Endoscopic Assessment of Erosive
Esophagitis

o Patient Preparation: Patients must fast for at least 8 hours prior to the procedure. Conscious
sedation is typically administered.

o Procedure: A qualified gastroenterologist performs an upper endoscopy
(esophagogastroduodenoscopy or EGD). The esophageal mucosa is carefully inspected for
the presence of erosions (mucosal breaks).
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o Grading: If erosions are present, the severity of EE is graded according to the Los Angeles
(LA) Classification System (Grades A, B, C, or D).

o Documentation: The findings, including the LA grade and photographic evidence, are
recorded. Healing is defined as the complete absence of mucosal breaks (LA Grade N).

Protocol: Adverse Event (AE) Monitoring and Reporting

o AE Collection: Systematically collect information on all AEs at each study visit through non-
leading questions and spontaneous reports from the patient.

o AE Documentation: For each AE, record the description, onset and resolution dates, severity
(mild, moderate, severe), and the investigator's assessment of its relationship to the study
drug (causality).

o Serious Adverse Events (SAES): Any AE that is life-threatening, results in hospitalization,
causes persistent disability, or is a medically important event must be reported to the
sponsor and regulatory authorities within expedited timeframes.

o Data Review: Regularly review AE data to identify any potential safety signals or trends.[17]
[19]

Dose Escalation and Decision Logic

The decision to escalate doses in the Phase | study and to proceed between clinical trial
phases is governed by a predefined set of safety and efficacy criteria, reviewed by a Data
Safety Monitoring Board (DSMB).
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Caption: Logic diagram for dose escalation decisions in a Phase | SAD study.

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b607603?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 19. A pharmacovigilance study of the association between proton pump inhibitors and tumor
adverse events based on the FDA adverse event reporting system database - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Gastrazole Clinical
Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607603#experimental-design-for-gastrazole-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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